molecular formula C31H36Cl2N6 B1662357 SCH 529074

SCH 529074

Cat. No.: B1662357
M. Wt: 563.6 g/mol
InChI Key: NCAJLQDPTZBGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SCH 529074 is a potent and orally active activator of the tumor suppressor protein p53. It binds specifically and conformation-dependently to the DNA binding domain of p53, restoring the function of mutant p53 and interrupting the ubiquitination of wild-type p53 mediated by HDM2. This compound has shown promise in the treatment of non-small cell lung carcinoma (NSCLC) by inducing apoptosis and cell cycle arrest in cancer cells .

Mechanism of Action

Target of Action

SCH 529074 is a potent and orally active p53 activator . It binds specifically and conformation-dependently to the p53 DNA Binding Domain (DBD) . The p53 protein plays a crucial role in preventing cancer formation, hence, it is known as the “guardian of the genome”.

Mode of Action

This compound restores the function of mutant p53 and interrupts the ubiquitination of wild-type p53 mediated by HDM2 . Ubiquitination is a process that labels proteins for degradation, and HDM2 is an E3 ubiquitin-protein ligase that targets p53 for proteasomal degradation. By interrupting this process, this compound stabilizes p53, allowing it to accumulate and exert its tumor suppressor functions .

Biochemical Pathways

The activation of p53 leads to the transcription of several target genes that control cell cycle progression and apoptosis. This compound treatment results in a dose-dependent induction of apoptosis and G0/G1 cell cycle arrest . This is associated with the activation of caspases (3 and 7), p53-independent upregulation of p21 and PUMA . P21 is a potent cyclin-dependent kinase inhibitor that halts the cell cycle, while PUMA is a pro-apoptotic protein.

Pharmacokinetics

It is known to be orally active , suggesting good bioavailability

Result of Action

This compound treatment causes a significant reduction in cell viability and colony formation activity in p53 mutant, p53 wild-type, and p53-deficient cells . The treatment of non-small cell lung cancer (NSCLC) cells with this compound results in a dose-dependent induction of apoptosis and G0/G1 cell cycle arrest . This leads to decreased cell viability, colony formation, and increased induction of apoptosis .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, the presence of other drugs could potentially affect its action. One study showed that the combination treatment with the autophagy inhibitor chloroquine (CQ) and this compound led to decreased cell viability, colony formation, and increased induction of apoptosis . .

Preparation Methods

The synthetic routes and reaction conditions for SCH 529074 are not extensively detailed in publicly available literature. . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

SCH 529074 undergoes several types of chemical reactions, including:

Scientific Research Applications

SCH 529074 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

SCH 529074 is unique in its ability to restore the function of mutant p53 and interrupt the ubiquitination of wild-type p53. Similar compounds include:

These compounds share the common goal of reactivating mutant p53, but this compound stands out due to its specific binding to the DNA binding domain and its ability to prevent HDM2-mediated ubiquitination of wild-type p53 .

Biological Activity

SCH 529074 is a small molecule compound recognized for its ability to reactivate mutant forms of the tumor suppressor protein p53, which is frequently mutated in various cancers, including non-small cell lung cancer (NSCLC). This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, effects on cancer cell viability, and implications for cancer therapy.

This compound functions primarily as a p53 activator . It binds to the DNA binding domain (DBD) of mutant p53, restoring its ability to bind DNA and activate transcription of target genes involved in cell cycle regulation and apoptosis. The compound has shown efficacy in various cancer cell lines harboring different p53 mutations.

  • Binding Affinity : this compound exhibits a binding affinity in the range of 1-2 µM for the p53 DBD, effectively restoring DNA binding activity to several oncogenic mutants such as R273H and R249S .
  • Inhibition of MDM2 : The compound also inhibits murine double minute 2 (MDM2), a negative regulator of p53, thereby preventing the ubiquitination and degradation of wild-type p53 .

Effects on Cancer Cell Viability

Research indicates that this compound significantly reduces cell viability and colony formation in NSCLC cells with both mutant and wild-type p53.

Table 1: Effects of this compound on Cell Viability in NSCLC Cell Lines

Cell Linep53 StatusConcentration (µM)Viability Reduction (%)Statistical Significance
H1975Mutant2~40%P<0.01
H322Mutant4~70%P<0.001
A549Wild-Type4~32%P<0.05

The treatment with this compound resulted in a dose-dependent reduction in viability across various NSCLC cell lines, with more pronounced effects observed in cells harboring p53 mutations .

Induction of Apoptosis

This compound has been shown to induce apoptosis through multiple pathways:

  • Caspase Activation : The compound activates caspases-3 and -7, crucial mediators in the apoptotic process. Flow cytometry analyses indicate increased levels of apoptotic cells following treatment with this compound .
  • Cell Cycle Arrest : Treatment leads to G0/G1 phase arrest, further contributing to reduced proliferation rates in cancer cells .

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound in detail:

  • Study on NSCLC Cells : A study conducted on NSCLC cell lines demonstrated that this compound not only reduced cell viability but also induced apoptosis and altered cell cycle dynamics. The combination treatment with chloroquine, an autophagy inhibitor, enhanced these effects, suggesting a potential therapeutic strategy for targeting p53 mutant cancers .
  • Restoration of Transcriptional Activity : In experiments involving colorectal cancer cell lines (WiDr), this compound restored the binding of mutant p53 to promoters of p53-regulated genes such as p21 and BAX, leading to increased expression levels of these genes .

Properties

IUPAC Name

N-[2-[[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]methyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36Cl2N6/c1-37(2)17-5-16-34-31-27-6-3-4-7-28(27)35-29(36-31)22-38-18-20-39(21-19-38)30(23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h3-4,6-15,30H,5,16-22H2,1-2H3,(H,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAJLQDPTZBGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SCH 529074
Reactant of Route 2
Reactant of Route 2
SCH 529074
Reactant of Route 3
Reactant of Route 3
SCH 529074
Reactant of Route 4
Reactant of Route 4
SCH 529074
Reactant of Route 5
Reactant of Route 5
SCH 529074
Reactant of Route 6
SCH 529074
Customer
Q & A

A: SCH529074 specifically binds to the DNA binding domain (DBD) of the p53 protein. [, , ] This interaction has two main downstream effects:

  • Restoration of function to mutant p53: Many cancers harbor mutations in the p53 DBD, rendering it inactive. SCH529074 acts as a chaperone, stabilizing the mutant p53 and restoring its ability to bind DNA and activate downstream tumor suppressor pathways. [, ]
  • Inhibition of p53 ubiquitination: SCH529074 binding to the p53 DBD also disrupts its interaction with HDM2, a protein responsible for p53 degradation. This inhibition leads to increased p53 levels within the cell. []

ANone: Research shows promising results in both in vitro and in vivo models:

  • In vitro: SCH529074 demonstrated dose-dependent growth inhibition and induction of apoptosis in various cancer cell lines, including those with mutant p53. [] Studies observed cell cycle arrest at the G0/G1 phase, activation of caspases 3 and 7, and upregulation of pro-apoptotic proteins like p21 and PUMA. []

A: Although the provided excerpts don't specifically mention resistance mechanisms to SCH529074, researchers developed a p53 variant with a single amino acid change (N268R) that abolished SCH529074 binding. [] This finding highlights the potential for resistance development through mutations within the p53 DBD. Further investigations are crucial to understand if and how resistance to SCH529074 might emerge in a clinical setting.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.